molecular formula C16H12N2O2 B1274420 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid CAS No. 1037816-85-5

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1274420
CAS No.: 1037816-85-5
M. Wt: 264.28 g/mol
InChI Key: ASSWJYJXKAHOPX-UHFFFAOYSA-N
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Description

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a biphenyl group and a carboxylic acid group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of biphenyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of pyrazole compounds .

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole N-oxides, reduced alcohols or aldehydes, and various substituted pyrazole derivatives .

Scientific Research Applications

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Pyrazole derivatives are used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor antagonism, it binds to receptors and prevents the binding of natural ligands, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-Phenyl-3,4,5-substituted pyrazoles
  • 2-(3-Carbamimidoyl-phenyl)-5-methyl-2H-pyrazole-3-carboxylic acid

Uniqueness

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is unique due to its biphenyl substitution, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse biological activities .

Properties

IUPAC Name

3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSWJYJXKAHOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397734
Record name 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037816-85-5
Record name 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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